molecular formula C13H18F3N3O3S B2534655 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034531-21-8

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

カタログ番号: B2534655
CAS番号: 2034531-21-8
分子量: 353.36
InChIキー: XVWORMBYDQRJLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring substituted with a sulfonyl group bearing a 3,3,3-trifluoropropyl chain. While direct physicochemical or pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into trends in molecular properties and bioactivity.

特性

IUPAC Name

4,6-dimethyl-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3S/c1-9-7-10(2)18-12(17-9)22-11-3-5-19(8-11)23(20,21)6-4-13(14,15)16/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWORMBYDQRJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves multiple steps including the formation of the pyrimidine ring and the introduction of the trifluoropropyl sulfonamide moiety. The general synthetic route is outlined below:

  • Formation of Pyrimidine Core : The pyrimidine structure is synthesized through condensation reactions involving appropriate precursors.
  • Introduction of Trifluoropropyl Group : The trifluoropropyl sulfonyl group is introduced using sulfonation reactions.
  • Final Coupling : The final compound is obtained through nucleophilic substitution involving the pyrrolidine derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.

Antiviral Activity

Recent research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity. For instance, related compounds have been tested against flavivirus proteases, showing IC50 values in the low micromolar range, indicating potential as antiviral agents against Zika and dengue viruses .

Antitumor Activity

Studies on similar pyrimidine derivatives have demonstrated notable antitumor effects. For example, compounds with structural similarity have shown effectiveness against various cancer cell lines such as L1210 and P388 leukemia cells. The mechanism often involves inhibition of nucleic acid synthesis or interference with cellular signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. Key observations include:

Structural FeatureEffect on Activity
Trifluoropropyl Group Enhances lipophilicity and cellular uptake
Pyrrolidine Moiety Critical for receptor binding
Methyl Substituents Modulate steric hindrance and electronic properties

Case Studies

  • In Vitro Studies : A study evaluated the compound's activity against various viral strains and found promising results in inhibiting viral replication at concentrations lower than 10 µM .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human HepG2 cells revealed that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells .

科学的研究の応用

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study involving a series of trifluoromethyl pyrimidine derivatives demonstrated promising anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. These findings suggest that compounds similar to 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine could be developed as potential anticancer agents .

Antifungal Properties

The compound has also been investigated for its antifungal activity. In vitro studies showed that certain pyrimidine derivatives exhibited effective inhibition against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to or better than standard antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget FungiInhibition Rate (%)
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5vSclerotinia sclerotiorum82.73

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrimidine derivatives. Studies have shown that some compounds in this class can inhibit prostaglandin synthesis, which is crucial in inflammation pathways. This suggests a possible therapeutic role for 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in treating inflammatory diseases .

Insecticidal Activity

The insecticidal properties of pyrimidine derivatives have been explored in agricultural settings. Compounds exhibiting moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda were identified. Although the efficacy was lower than that of established insecticides like chlorantraniliprole, the potential for developing new pest control agents remains significant .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

CompoundTarget PestConcentration (μg/ml)Activity Level
5xMythimna separata500Moderate
5ySpodoptera frugiperda500Moderate

Synthesis of Functional Materials

The unique chemical structure of 4,6-Dimethyl-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine allows for its incorporation into functional materials. Research indicates that such compounds can be utilized in the development of advanced materials with specific electronic or optical properties due to their unique electron-donating characteristics .

類似化合物との比較

Structural and Functional Group Analysis

Compound A : 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524)
  • Key Differences: Sulfonyl Substituent: BI81524 replaces the trifluoropropyl group with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety. Molecular Weight: 387.50 g/mol (vs. estimated ~410–420 g/mol for the target compound). Polar Surface Area (PSA): Higher PSA due to the extended aromatic system, likely reducing blood-brain barrier penetration compared to the trifluoropropyl analog.
Compound B : 4,6-Dimethyl-2-(4-(3,3,3-Triphenylpropyl)-1-piperazinyl)pyrimidine
  • Key Differences: Core Heterocycle: Piperazine replaces pyrrolidine, altering hydrogen-bonding capacity and conformational flexibility. Substituent: The 3,3,3-triphenylpropyl group introduces extreme lipophilicity (LogP = 5.64) and high molecular weight (462.63 g/mol).
Compound C : Ethyl 2-({2-[4-(Trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate (BI81526)
  • Key Differences :
    • Core Structure : Tetrazole ring replaces pyrimidine, and an ester group is present.
    • Functional Groups : The trifluoromethoxy-phenyl group enhances metabolic resistance but reduces solubility (PSA = 100.8 Ų).

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Hypothetical) Compound A Compound B Compound C
Molecular Weight ~410–420 g/mol 387.50 g/mol 462.63 g/mol 359.26 g/mol
LogP Estimated 2.5–3.5 ~3.5–4.0 5.64 ~2.0–2.5
PSA ~90–100 Ų ~110–120 Ų 32.26 Ų 100.8 Ų
Vapor Pressure Moderate Not reported 1.11 × 10⁻¹⁶ mmHg Not reported
Key Functional Groups Trifluoropropyl sulfonyl Tetrahydronaphthalene sulfonyl Triphenylpropyl piperazine Tetrazole, trifluoromethoxy
Implications :

Lipophilicity : Compound B’s triphenylpropyl group results in the highest LogP, favoring lipid-rich environments but risking poor aqueous solubility. The target compound’s trifluoropropyl group balances moderate lipophilicity with fluorophilic interactions.

Metabolic Stability : Sulfonyl groups (Compounds A and target) may enhance metabolic stability compared to ester-containing Compound C.

Bioavailability : Compound A’s larger aromatic system may limit membrane permeability, whereas the target compound’s smaller substituent could improve absorption.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of this compound, and how can data contradictions be resolved?

Answer:

  • Primary Methods : Use ¹H/¹³C NMR to confirm the pyrrolidine-sulfonyl and pyrimidine backbone. The trifluoropropyl group will show distinct ¹⁹F NMR signals. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Contradictions : Overlapping signals in NMR (e.g., methyl groups on pyrimidine) can be resolved via 2D NMR (COSY, HSQC) or comparative analysis with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives in ). Inconsistent HRMS data may require recalibration with isotopic standards or alternative ionization methods (e.g., ESI vs. MALDI) .

Basic: What synthetic routes are documented for similar pyrrolidine-sulfonyl pyrimidine derivatives?

Answer:

  • Key Steps :
    • Sulfonylation : React pyrrolidin-3-ol derivatives with 3,3,3-trifluoropropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM).
    • Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to attach the sulfonylated pyrrolidine to 4,6-dimethyl-2-hydroxypyrimidine.
  • Precedents : Similar protocols are used for pyrido[2,3-d]pyrimidines ( ) and fluoronicotinaldehyde oximes ( ), where steric hindrance from methyl/trifluoropropyl groups necessitates prolonged reaction times (~48h) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Quantum Chemical Workflow :
    • Transition-State Modeling : Use DFT (B3LYP/6-31G*) to identify energy barriers in sulfonylation/coupling steps.
    • Solvent Screening : Predict polarity effects via COSMO-RS simulations (e.g., DMF vs. THF).
    • Reaction Path Analysis : Tools like GRRM (Global Reaction Route Mapping) can pinpoint side reactions (e.g., sulfonate hydrolysis) .
  • Validation : Compare computational predictions with experimental yields (e.g., ICReDD’s feedback loop in ). Adjust parameters like temperature (80–100°C) or catalyst loading (5–10 mol%) iteratively .

Advanced: What strategies address low solubility in biological assays, and how are stability issues mitigated?

Answer:

  • Solubility Enhancement :
    • Co-solvents : Use DMSO:water (10:90) with 0.1% Tween-80.
    • Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modification, as seen in fluoropyridine-methanol analogs ( ).
  • Stability :
    • pH Control : Stabilize sulfonyl groups at pH 6–7.5 (avoid alkaline conditions).
    • Light Sensitivity : Store in amber vials under nitrogen, mimicking protocols for benzimidazole sulfoxides ( ) .

Advanced: How do steric and electronic effects of the trifluoropropyl group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects : The CF₃ group increases torsional strain in pyrrolidine, reducing nucleophilicity at the sulfonyl oxygen. This necessitates stronger bases (e.g., NaH vs. K₂CO₃) for SN2 reactions.
  • Electronic Effects : Electron-withdrawing CF₃ stabilizes the sulfonate leaving group, accelerating substitution but complicating Buchwald-Hartwig aminations (evidenced in fluorophenyl pyrimidines; ).
  • Mitigation : Use bulky ligands (XPhos) or high-pressure Pd catalysis (e.g., 10 atm CO) to overcome steric hindrance .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Normal-Phase SiO₂ : Effective for separating polar intermediates (e.g., pyrrolidin-3-ol derivatives).
  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (60:40) + 0.1% TFA for final purification. Monitor at 254 nm (pyrimidine absorbance).
  • Troubleshooting : If tailing occurs, substitute TFA with ammonium formate (10 mM) to reduce ion-pairing .

Advanced: How can researchers reconcile conflicting bioactivity data across different assay platforms?

Answer:

  • Methodological Harmonization :
    • Standardize Assay Conditions : Fix parameters like cell density (1×10⁴ cells/well) and incubation time (48h).
    • Control Compounds : Include structurally related pyrimidines (e.g., thieno-pyrimidines in ) to benchmark activity.
  • Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to identify outliers caused by assay-specific variables (e.g., ATP levels in viability assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。